molecular formula C16H23NO2 B12678161 3,4-Dihydro-2,2,4-trimethyl-2H-quinoline-1-ethyl acetate CAS No. 63817-40-3

3,4-Dihydro-2,2,4-trimethyl-2H-quinoline-1-ethyl acetate

Cat. No.: B12678161
CAS No.: 63817-40-3
M. Wt: 261.36 g/mol
InChI Key: HBIZVJQJSHSAGS-UHFFFAOYSA-N
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Description

3,4-Dihydro-2,2,4-trimethyl-2H-quinoline-1-ethyl acetate is a chemical compound known for its unique structure and properties It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2,2,4-trimethyl-2H-quinoline-1-ethyl acetate typically involves the reaction of 3,4-dihydro-2,2,4-trimethylquinoline with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation or crystallization are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2,2,4-trimethyl-2H-quinoline-1-ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

3,4-Dihydro-2,2,4-trimethyl-2H-quinoline-1-ethyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2,2,4-trimethyl-2H-quinoline-1-ethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its antifungal properties.

    3,4-Dihydro-2H-isoquinolin-1-one: Used in the synthesis of pharmaceuticals.

    1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Studied for its photochemical properties.

Uniqueness

3,4-Dihydro-2,2,4-trimethyl-2H-quinoline-1-ethyl acetate stands out due to its unique structural features and versatile reactivity

Properties

CAS No.

63817-40-3

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl acetate

InChI

InChI=1S/C16H23NO2/c1-11-10-16(4,5)17(12(2)19-13(3)18)15-9-7-6-8-14(11)15/h6-9,11-12H,10H2,1-5H3

InChI Key

HBIZVJQJSHSAGS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)C(C)OC(=O)C)(C)C

Origin of Product

United States

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